4,6-Dimethoxy-2,5-dihydropyrimidine
Description
Properties
CAS No. |
97984-28-6 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4,6-dimethoxy-2,5-dihydropyrimidine |
InChI |
InChI=1S/C6H10N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H2,1-2H3 |
InChI Key |
HCDTUIGAHKJBDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NCN=C(C1)OC |
Origin of Product |
United States |
Preparation Methods
LiAlH₄ Reduction of Pyrimidine Precursors
The reduction of pyrimidine derivatives using lithium aluminum hydride (LiAlH₄) remains a cornerstone method. In a seminal study, 4,6-dimethoxy-2,5-dihydropyrimidine was synthesized via LiAlH₄ reduction of its fully aromatic counterpart, achieving a 92% yield. The reaction proceeds under anhydrous conditions, with tetrahydrofuran (THF) as the solvent. Nuclear magnetic resonance (NMR) analysis confirmed the structure: $$ ^1H $$-NMR (CDCl₃) δ 2.67 (t, 2H, J = 5.5 Hz), 3.73 (s, 3H), 5.22 (t, 2H, J = 5.5 Hz). Infrared (IR) spectroscopy revealed a characteristic carbonyl stretch at 1676 cm⁻¹, consistent with the enamine tautomer.
Methoxylation of Chloropyrimidine Intermediates
Alternative routes leverage chloropyrimidines as intermediates. For instance, 4,6-dichloro-2-methylthiopyrimidine undergoes methoxylation in the presence of sodium methoxide and catalytic trifluoromethane sulfonic acid copper. This method ensures complete conversion of chlorinated intermediates, critical for avoiding sensitization impurities. Reaction conditions (40–45°C, toluene solvent) favor nucleophilic substitution, yielding 4,6-dimethoxy derivatives with 97.5% purity.
Catalytic Systems and Reaction Optimization
Role of Acid Catalysts
Trifluoromethane sulfonic acid derivatives, such as copper or tin salts, accelerate methoxylation kinetics. At 0.03% catalyst loading (relative to substrate mass), trifluoromethane sulfonic acid copper reduces reaction times from 16 hours to 6 hours while maintaining >99% conversion. Quaternary ammonium salts (e.g., tri-n-octyl methyl ammonium chloride) similarly enhance reactivity by stabilizing transition states through phase-transfer mechanisms.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) improve solubility of methoxylating agents, whereas toluene minimizes side reactions like hydrolysis. Optimal temperatures range from 40°C to 80°C, balancing reaction rate and thermal decomposition risks. For example, refluxing at 80°C in ethanol during recrystallization eliminates residual chloropyrimidines, achieving <0.5% impurity levels.
Purification and Analytical Characterization
Recrystallization Techniques
Ethanol and ethyl acetate are preferred recrystallization solvents due to their polarity gradients. Post-reaction mixtures are filtered, rinsed with aqueous solutions, and recrystallized to isolate crystalline products. For 4,6-dimethoxy-2,5-dihydropyrimidine, ethanol recrystallization yields colorless crystals with a melting point of 48–50°C.
Spectroscopic Validation
Advanced spectroscopic methods confirm structural integrity:
- $$ ^1H $$-NMR : Methoxy protons resonate as singlets at δ 3.73–4.04, while dihydropyrimidine protons appear as triplets (δ 2.67) and doublets (δ 5.22).
- IR Spectroscopy : Absence of NH stretches above 3200 cm⁻¹ distinguishes 2,5-dihydropyrimidines from tautomeric 1,2-dihydro forms.
- Mass Spectrometry : Molecular ion peaks at m/z 257 ([M]⁺) align with theoretical molecular weights.
Stability and Tautomeric Behavior
Enamine-Imine Tautomerism
4,6-Dimethoxy-2,5-dihydropyrimidine exhibits dynamic tautomerism between enamine and imine forms. X-ray crystallography confirms the enamine tautomer predominates in solid state, with planarity indices (r.m.s. deviation <0.01 Å) indicating aromatic delocalization. In solution, equilibrium shifts toward the imine form under acidic conditions, as evidenced by pH-dependent NMR chemical shifts.
Degradation Pathways
Prolonged storage at room temperature induces sublimation, a phenomenon attributed to weak intermolecular forces in the crystalline lattice. Stabilizing additives like ascorbic acid (0.1% w/w) inhibit oxidative degradation during long-term storage.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,5-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Scientific Research Applications
4,6-Dimethoxy-2,5-dihydropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,5-dihydropyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,6-Dihydroxypyrimidine (C₄H₄N₂O₂)
- Substituents : Hydroxyl (-OH) groups at positions 4 and 5.
- Properties : Higher polarity and hydrogen-bonding capacity due to -OH groups, leading to elevated melting points (>300°C) .
- Reactivity : Prone to oxidation and nucleophilic substitution reactions, unlike the more electron-rich methoxy analog. Used in synthesizing energetic salts (e.g., hydrazinium 3-dinitromethanide-1,2,4-triazolone) via nitro-functionalization pathways .
- Applications : Intermediate in high-energy density materials, where oxygen balance and nitrogen content are critical .
2,5-Diamino-4,6-dihydroxypyrimidine (C₄H₆N₄O₂)
- Substituents: Amino (-NH₂) and hydroxyl (-OH) groups.
- Properties: Enhanced solubility in polar solvents due to hydrogen-bonding from -NH₂ and -OH. Forms hydrochloride salts (e.g., 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride) for improved stability .
- Reactivity: Amino groups enable participation in condensation reactions, contrasting with the inert methoxy groups in 4,6-dimethoxy derivatives.
- Applications: Potential in medicinal chemistry due to antioxidant and DNA-protective properties observed in related diaminopyrimidine derivatives .
2-Acetonyl-5-benzyl-4,6-dimethoxy-5-nitro-2,5-dihydropyrimidine (C₁₆H₁₉N₃O₅)
- Substituents: Methoxy (-OCH₃), nitro (-NO₂), benzyl, and acetonyl groups.
- Structure : Planar dihydropyrimidine ring with minimal conjugation, as indicated by bond distances .
- Stability : Nitro and methoxy groups synergize to stabilize the compound, making it a model for studying insensitive energetic materials .
- Applications : Inactive derivative used to explore nitro group effects on pyrimidine reactivity .
Comparative Analysis of Physical and Chemical Properties
Substituent Effects on Reactivity and Stability
- Methoxy vs. Hydroxy Groups : Methoxy substituents donate electron density via resonance, increasing ring stability and resistance to electrophilic attack compared to hydroxy analogs .
- Amino Groups: Introduce basicity and hydrogen-bonding capacity, enhancing solubility but reducing thermal stability relative to methoxy derivatives .
- Nitro Groups : In 5-nitro-substituted analogs, nitro groups decrease conjugation, as seen in the planar dihydropyrimidine ring, and enhance energetic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
